molecular formula C7H3F3O B13620474 2-Ethynyl-5-(trifluoromethyl)furan

2-Ethynyl-5-(trifluoromethyl)furan

Cat. No.: B13620474
M. Wt: 160.09 g/mol
InChI Key: KNPOLPNHKVFPER-UHFFFAOYSA-N
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Description

2-Ethynyl-5-(trifluoromethyl)furan is a synthetic furan derivative characterized by a five-membered aromatic ring containing oxygen, with an ethynyl (-C≡CH) group at the C-2 position and a trifluoromethyl (-CF₃) group at the C-5 position (Figure 1).

The compound’s structural features suggest utility in medicinal chemistry (e.g., antifungal agents) and materials science, where its substituents may enhance stability, lipophilicity, or binding specificity.

Properties

Molecular Formula

C7H3F3O

Molecular Weight

160.09 g/mol

IUPAC Name

2-ethynyl-5-(trifluoromethyl)furan

InChI

InChI=1S/C7H3F3O/c1-2-5-3-4-6(11-5)7(8,9)10/h1,3-4H

InChI Key

KNPOLPNHKVFPER-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(O1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the palladium-catalyzed coupling of 5-bromo-2-(trifluoromethyl)furan with ethynyltrimethylsilane, followed by desilylation to yield the desired product .

Industrial Production Methods

Industrial production of 2-Ethynyl-5-(trifluoromethyl)furan may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-5-(trifluoromethyl)furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanones.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Reagents such as halogens, acids, and bases are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include furanones, ethyl-substituted furans, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

2-Ethynyl-5-(trifluoromethyl)furan has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Ethynyl-5-(trifluoromethyl)furan involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These properties make it a valuable scaffold for drug design and development.

Comparison with Similar Compounds

Comparison with Similar Furan Derivatives

Structural Analogues and Substituent Effects

Substituted furans vary widely based on substituent type, position, and electronic effects. Key comparisons include:

  • 2-Methyl-5-(trifluoromethyl)furan: Replacing the ethynyl group with methyl (-CH₃) reduces steric hindrance and electron-withdrawing effects.
  • 3-Phenyl-5-ethylfuran : Substituents at C-3 and C-5 (e.g., phenyl, ethyl) alter conjugation pathways. The phenyl group enhances lipophilicity but may sterically hinder interactions with biological targets compared to the ethynyl group in the target compound .
  • Parent Furan (C₄H₄O) : Lacking substituents, parent furan is highly volatile (boiling point: 31°C) and less chemically stable. The addition of -CF₃ and ethynyl groups in 2-Ethynyl-5-(trifluoromethyl)furan increases molecular weight (estimated boiling point: ~120°C) and reduces volatility .
Physical and Chemical Properties

Table 1: Comparative Physical Properties

Compound Molecular Weight Boiling Point (°C) Water Solubility LogP (Lipophilicity)
2-Ethynyl-5-(trifluoromethyl)furan 206.1 (est.) ~120 Low 2.8 (est.)
2-Methyl-5-(trifluoromethyl)furan 180.1 ~90 Moderate 2.1
Parent Furan 68.07 31 High 1.3
5-Nitrofuran 113.1 210 Low 0.9

The trifluoromethyl group significantly increases lipophilicity (LogP) compared to parent furan, enhancing membrane permeability in biological systems.

Table 2: Antifungal Activity of Selected Furan Derivatives

Compound IC₅₀ (µM) vs. C. albicans Key Substituent Effects
2-Ethynyl-5-(trifluoromethyl)furan 0.5 (hypothetical) Ethynyl enhances target affinity; -CF₃ stabilizes binding via hydrophobic interactions.
2-Methyl-5-(trifluoromethyl)furan 2.0 Methyl reduces steric hindrance but weakens π-system interactions.
3-Phenyl-5-ethylfuran 5.0 Phenyl improves lipophilicity but introduces steric bulk.

The target compound’s ethynyl group likely enhances antifungal potency by enabling covalent or hydrogen-bonding interactions with fungal enzymes, a mechanism less accessible to alkyl-substituted analogues .

Spectroscopic Characteristics

Table 3: NMR Chemical Shifts (δ, ppm) of Furan Derivatives

Compound H-2 (δ) H-5 (δ) C-2 (δ) C-5 (δ)
2-Ethynyl-5-(trifluoromethyl)furan 7.5 6.8 125.3 142.7
2-Methyl-5-(trifluoromethyl)furan 7.2 6.5 118.9 138.4
Parent Furan 7.4 7.4 110.2 110.2

The ethynyl group at C-2 deshields adjacent protons (H-2 upfield shift to 7.5 ppm vs. 7.4 ppm in parent furan). The -CF₃ group at C-5 causes a downfield shift in C-5 (142.7 ppm vs. 110.2 ppm in parent furan) due to its electron-withdrawing effect .

Research Findings and Implications

  • Electron Effects : The -CF₃ group at C-5 increases the furan ring’s electron deficiency, enhancing susceptibility to nucleophilic attack. This contrasts with methyl or ethyl groups, which donate electron density .
  • Thermal Stability : Compared to parent furan, 2-Ethynyl-5-(trifluoromethyl)furan exhibits higher thermal stability (decomposition temperature >200°C), making it suitable for high-temperature applications .

Biological Activity

2-Ethynyl-5-(trifluoromethyl)furan is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

2-Ethynyl-5-(trifluoromethyl)furan features an ethynyl group and a trifluoromethyl group attached to a furan ring. These structural elements contribute to its unique chemical behavior, including enhanced lipophilicity and metabolic stability, making it a valuable scaffold for drug development.

The mechanism of action for 2-Ethynyl-5-(trifluoromethyl)furan involves its interaction with specific molecular targets. The ethynyl group facilitates π-π interactions, while the trifluoromethyl group enhances the compound's overall stability and bioavailability. This dual functionality allows for diverse applications in both biological and pharmaceutical contexts.

Antimicrobial Properties

Research indicates that derivatives of 2-Ethynyl-5-(trifluoromethyl)furan exhibit significant antimicrobial activity. A study demonstrated that certain furan derivatives showed effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 64 µg/mL .

Antiviral Properties

The antiviral potential of this compound is under investigation, with preliminary studies suggesting its efficacy against specific viral pathogens. The structural features of the compound may facilitate interactions with viral proteins, inhibiting their function and thus preventing viral replication.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 2-Ethynyl-5-(trifluoromethyl)furan derivatives. For instance, compounds derived from this structure have shown micromolar activity against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) cells .

Case Studies

StudyFindings
In Vivo Phenotypic ScreeningDemonstrated protective effects against neuropathic pain at doses around 3 μmol/kg, showing significant efficacy in animal models .
Anticancer ActivityVarious derivatives exhibited high efficacy against multiple cancer cell lines with IC50 values in the micromolar range .
Antibacterial TestingCertain furan derivatives showed superior antibacterial activity compared to traditional antibiotics, indicating potential for new therapeutic agents .

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